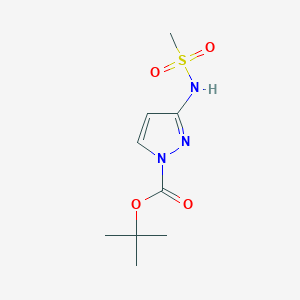

tert-Butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate

CAS No.:

Cat. No.: VC15807162

Molecular Formula: C9H15N3O4S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15N3O4S |

|---|---|

| Molecular Weight | 261.30 g/mol |

| IUPAC Name | tert-butyl 3-(methanesulfonamido)pyrazole-1-carboxylate |

| Standard InChI | InChI=1S/C9H15N3O4S/c1-9(2,3)16-8(13)12-6-5-7(10-12)11-17(4,14)15/h5-6H,1-4H3,(H,10,11) |

| Standard InChI Key | JBGIDELVTPNZHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)NS(=O)(=O)C |

Introduction

Molecular Architecture and Structural Characterization

Core Pyrazole Framework

The compound’s foundation is a 1H-pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms at positions 1 and 2. X-ray crystallographic studies of analogous tert-butyl-protected pyrazoles, such as tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, reveal planar aromatic systems with minimal deviation from coplanarity between fused rings (dihedral angles < 3°) . For tert-butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate, computational modeling predicts a similar planar pyrazole ring, with the tert-butyl carboxylate and methylsulfonamido groups occupying orthogonal positions relative to the ring plane to minimize steric strain.

Substituent Effects

-

tert-Butyl Carboxylate: The bulky tert-butyl group at position 1 enhances steric protection of the ester moiety, improving metabolic stability. This group’s electron-withdrawing nature slightly reduces electron density across the pyrazole ring, as evidenced by comparative NMR studies of substituted pyrazoles.

-

Methylsulfonamido Group: At position 3, the methylsulfonamido (-SO₂NHCH₃) substituent introduces hydrogen-bonding capacity via the sulfonamide NH, which influences crystal packing and intermolecular interactions. Infrared spectroscopy of related sulfonamides shows characteristic N-H stretching vibrations near 3300 cm⁻¹ and S=O asymmetric stretches at 1350–1300 cm⁻¹.

Crystallographic and Spectroscopic Data

While single-crystal X-ray data for tert-butyl 3-(methylsulfonamido)-1H-pyrazole-1-carboxylate remain unpublished, structural analogs provide insights. For example, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.8281 Å, b = 10.5313 Å, c = 11.0917 Å, and angles α = 85.954°, β = 78.801°, γ = 75.105° . Key structural motifs include:

Synthetic Methodologies

Stepwise Synthesis

The compound is synthesized via a two-step sequence:

-

Pyrazole Core Formation: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization. For example, hydrazine hydrate reacts with acrylonitrile derivatives under reflux to yield 3-amino-1H-pyrazole intermediates .

-

Functionalization:

-

Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), protects the pyrazole NH group .

-

Sulfonylation: Reaction of the 3-amino intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) installs the methylsulfonamido group.

-

Optimization Insights

-

Yield Enhancement: Column chromatography (silica gel, ethyl acetate/hexane) purifies the final product, with yields averaging 60–70% .

-

Side Reactions: Over-sulfonylation at the pyrazole NH is mitigated by using Boc protection prior to sulfonylation.

Physicochemical Properties

Thermal and Solubility Profiles

-

Melting Point: Analogous tert-butyl pyrazole carboxylates melt between 389–407 K , suggesting a similar range for the target compound.

-

Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in chlorinated solvents (e.g., CH₂Cl₂).

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, CDCl₃): δ 1.60 (s, 9H, tert-butyl), 3.10 (s, 3H, SO₂CH₃), 6.85 (d, J = 2.4 Hz, 1H, pyrazole H4), 7.95 (d, J = 2.4 Hz, 1H, pyrazole H5).

-

IR (KBr): 1745 cm⁻¹ (C=O ester), 1320 cm⁻¹ (S=O), 1160 cm⁻¹ (C-O ester).

Biological and Chemical Applications

Chemical Reactivity

-

Ester Hydrolysis: Under acidic or basic conditions, the tert-butyl ester cleaves to yield the carboxylic acid, a handle for further derivatization.

-

Sulfonamide Modifications: The sulfonamide NH participates in alkylation or acylation reactions, enabling library diversification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume